(r)-3-(Fluoromethyl)morpholine hydrochloride

Catalog No.
S12185134
CAS No.
218594-81-1
M.F
C5H11ClFNO
M. Wt
155.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-3-(Fluoromethyl)morpholine hydrochloride

CAS Number

218594-81-1

Product Name

(r)-3-(Fluoromethyl)morpholine hydrochloride

IUPAC Name

(3R)-3-(fluoromethyl)morpholine;hydrochloride

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1

InChI Key

CKPCDQGUDWJMNH-JEDNCBNOSA-N

Canonical SMILES

C1COCC(N1)CF.Cl

Isomeric SMILES

C1COC[C@@H](N1)CF.Cl

(r)-3-(Fluoromethyl)morpholine hydrochloride is a chemical compound belonging to the morpholine class, characterized by the presence of a fluoromethyl group attached to the morpholine ring. Morpholines are six-membered heterocycles containing both nitrogen and oxygen, making them versatile in various chemical applications. The specific configuration of the fluoromethyl group contributes to the compound's unique properties, enhancing its lipophilicity and potential biological activity.

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of morpholine N-oxides.
  • Reduction: The compound can undergo reduction with lithium aluminum hydride, resulting in corresponding morpholine derivatives.
  • Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as sodium azide or sodium methoxide.

These reactions highlight the compound's reactivity and potential for further functionalization in synthetic chemistry.

Research into the biological activity of (r)-3-(Fluoromethyl)morpholine hydrochloride indicates its potential as a pharmacological agent. The fluoromethyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity. This property makes it a candidate for development in pharmaceuticals, particularly in drug design where enhanced metabolic stability and lipophilicity are desirable. The compound's mechanism of action is still being explored, but its structural features suggest significant interactions with biological targets.

The synthesis of (r)-3-(Fluoromethyl)morpholine hydrochloride typically involves several strategies:

  • Fluorination of Morpholine Derivatives: This is often achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST), which introduces the fluoromethyl group under controlled conditions.
  • Hydrogenation Processes: Industrial methods may involve hydrogenation of diethylene glycol and ammonia in the presence of catalysts such as copper or nickel, leading to various morpholine derivatives.

These methods underscore the importance of careful reaction conditions to achieve high yields and purity of the desired compound.

(r)-3-(Fluoromethyl)morpholine hydrochloride has diverse applications across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Biochemical Research: The compound is utilized in enzyme mechanism studies and biochemical assays.
  • Pharmaceutical Development: Investigated for its potential as a building block in drug molecules, particularly those targeting specific biological pathways.
  • Agrochemicals: Employed in producing agrochemicals due to its stability and reactivity.

These applications highlight its versatility and importance in both academic research and industrial settings.

Studies on the interactions of (r)-3-(Fluoromethyl)morpholine hydrochloride with biological systems are ongoing. Research focuses on understanding how the compound interacts with specific enzymes or receptors, which could lead to insights into its therapeutic potential. These interactions could inform drug design processes by identifying optimal binding characteristics and metabolic pathways.

Several compounds share structural similarities with (r)-3-(Fluoromethyl)morpholine hydrochloride. Here are notable examples:

Compound NameMolecular FormulaUnique Features
(s)-2-(Fluoromethyl)morpholine hydrochlorideC5H10ClFNDifferent substitution position on the morpholine ring
4-(2-Chloroethyl)morpholine hydrochlorideC5H10ClNContains a chloroethyl group instead of fluoromethyl
2,6-DimethylmorpholineC6H13NLacks halogen substitution; used in different applications
(r)-3-(Trifluoromethyl)morpholine hydrochlorideC5H8F3NContains a trifluoromethyl group, influencing reactivity

The uniqueness of (r)-3-(Fluoromethyl)morpholine hydrochloride lies in the specific position and nature of its substituent groups, which significantly impact its chemical reactivity and biological properties compared to other morpholine derivatives. This specificity makes it a valuable candidate for targeted drug design and other chemical applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.0513198 g/mol

Monoisotopic Mass

155.0513198 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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